hCA IX Inhibition Potency: A Direct Comparison to the Clinical Candidate SLC-0111
hCAIX-IN-10 demonstrates comparable potency against hCA IX to the Phase IIb clinical candidate SLC-0111. While hCAIX-IN-10 exhibits a Ki of 61.5 nM against hCA IX, SLC-0111 exhibits an IC50 of 45 nM [1]. This places hCAIX-IN-10 within the same nanomolar potency range as a clinically advanced compound, making it a highly relevant chemical probe for target validation studies without the complexity or cost of acquiring a clinical-stage asset.
| Evidence Dimension | hCA IX Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 61.5 nM |
| Comparator Or Baseline | SLC-0111, IC50 = 45 nM |
| Quantified Difference | ~1.4-fold difference (comparable range) |
| Conditions | In vitro enzyme inhibition assay using recombinant hCA IX (stopped-flow CO₂ hydrase method) |
Why This Matters
This comparable potency confirms hCAIX-IN-10 as a valid, accessible alternative for research groups seeking a non-clinical-stage tool compound for hCA IX target engagement studies.
- [1] Thacker PS, Goud NS, Argulwar OS, Soman J, Angeli A, Alvala M, Arifuddin M, Supuran CT. Synthesis and biological evaluation of some coumarin hybrids as selective carbonic anhydrase IX and XII inhibitors. Bioorg Chem. 2020 Nov;104:104272. View Source
